molecular formula C9H17N3O4 B11518067 N-(2,2-Dinitropropyl)cyclohexanamine

N-(2,2-Dinitropropyl)cyclohexanamine

Cat. No.: B11518067
M. Wt: 231.25 g/mol
InChI Key: NAXMHKJDAKLRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Dinitropropyl)cyclohexanamine is a chemical compound characterized by the presence of a cyclohexane ring attached to an amine group, which is further substituted with a 2,2-dinitropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dinitropropyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 2,2-dinitropropyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dinitropropyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Various nucleophiles, basic or acidic conditions depending on the desired product.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the nitro groups.

Scientific Research Applications

N-(2,2-Dinitropropyl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.

    Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,2-Dinitropropyl)cyclohexanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The nitro groups may participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-Dimethylpropyl)cyclohexanamine: Similar structure but with dimethyl groups instead of dinitro groups.

    N,N-Dipropylcyclohexanamine: Lacks the nitro groups, resulting in different chemical properties and reactivity.

Uniqueness

N-(2,2-Dinitropropyl)cyclohexanamine is unique due to the presence of the 2,2-dinitropropyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be effective.

Properties

Molecular Formula

C9H17N3O4

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2,2-dinitropropyl)cyclohexanamine

InChI

InChI=1S/C9H17N3O4/c1-9(11(13)14,12(15)16)7-10-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3

InChI Key

NAXMHKJDAKLRTG-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCCC1)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.